Cas no 1427461-09-3 (t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate)
![t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate structure](https://www.kuujia.com/scimg/cas/1427461-09-3x500.png)
t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate Chemical and Physical Properties
Names and Identifiers
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- t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate
- tert-butyl N-[2-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonamido)ethyl]carbamate
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- MDL: MFCD18804160
- Inchi: 1S/C17H25N3O5S/c1-12(21)20-10-7-13-11-14(5-6-15(13)20)26(23,24)19-9-8-18-16(22)25-17(2,3)4/h5-6,11,19H,7-10H2,1-4H3,(H,18,22)
- InChI Key: YONPTTWUUBDESF-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)CCN2C(C)=O)(NCCNC(=O)OC(C)(C)C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 623
- Topological Polar Surface Area: 113
t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR110645-1g |
tert-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarbamate |
1427461-09-3 | 1g |
£170.00 | 2025-02-19 | ||
Matrix Scientific | 088801-1g |
t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate |
1427461-09-3 | 1g |
$357.00 | 2023-09-09 | ||
Ambeed | A943669-1g |
tert-Butyl N-[2-(1-acetyl-2,3-dihydro-1H-indole-5-sulfonamido)ethyl]carbamate |
1427461-09-3 | 90% | 1g |
$348.0 | 2024-04-23 |
t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate Related Literature
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
Additional information on t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate
Recent Advances in the Study of t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate (CAS: 1427461-09-3)
The compound t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate (CAS: 1427461-09-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique sulfonamide and indole-derived structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound in drug discovery.
One of the key areas of research has been the optimization of the synthetic pathway for this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves both the efficiency and scalability of production. The researchers employed a multi-step process involving the sulfonylation of 1-acetyl-2,3-dihydro-1H-indol-5-amine, followed by coupling with t-butyl 2-aminoethylcarboxylate. This method not only enhances the purity of the final product but also reduces the environmental impact of the synthesis process.
Pharmacological investigations have revealed that t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate exhibits significant inhibitory activity against specific enzymes involved in inflammatory pathways. In vitro studies demonstrated its ability to selectively target cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 μM, suggesting its potential as an anti-inflammatory agent. Furthermore, molecular docking simulations have provided insights into the binding interactions between this compound and the active site of COX-2, highlighting the critical role of the sulfonamide moiety in its inhibitory activity.
In addition to its anti-inflammatory properties, recent preclinical studies have explored the compound's potential in oncology. A 2024 study published in Cancer Research reported that derivatives of this molecule exhibited potent antiproliferative effects against several cancer cell lines, including breast and colon cancer. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase-3 and caspase-9 pathways. These findings underscore the versatility of t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate as a scaffold for developing novel anticancer agents.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural modifications and in vivo studies. However, the growing body of research on t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate (CAS: 1427461-09-3) highlights its potential as a valuable tool in drug discovery and development. Continued investigations into its pharmacological profile and therapeutic applications are expected to yield significant advancements in the coming years.
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